molecular formula C19H14ClN3S B2401977 (E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 374101-80-1

(E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2401977
CAS No.: 374101-80-1
M. Wt: 351.85
InChI Key: TTWCEUOLIQDCLS-RVDMUPIBSA-N
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Description

(E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (: 374101-80-1) is a synthetic acrylonitrile derivative characterized by a thiazole core linked to chlorophenyl and p-tolyl substituents. Its molecular formula is C 19 H 14 ClN 3 S and it has a molecular weight of 351.9 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. The structural framework of thiazole-acrylonitrile hybrids is frequently explored for this purpose. Scientific studies on related molecular structures have demonstrated that such compounds can exhibit potent activity against a range of Gram-positive and Gram-negative bacteria . The proposed mechanism of action for these analogs includes the inhibition of critical bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are established targets for antibacterial agents . Furthermore, research on similar derivatives suggests potential applications as corrosion inhibitors in materials science and as components in organic solar cells, highlighting the versatility of this chemical class . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-(2-chloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3S/c1-13-6-8-14(9-7-13)18-12-24-19(23-18)15(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWCEUOLIQDCLS-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Acrylonitrile Addition: The final step involves the Knoevenagel condensation reaction between the thiazole derivative and acrylonitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the aromatic moieties.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.

    Reduction: Conversion of the nitrile group to primary amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of thiazole derivatives, which are known for their significant pharmacological properties. The synthesis of (E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions, including:

  • Formation of Thiazole Ring : The thiazole ring can be synthesized through methods such as the Hantzsch thiazole synthesis, which involves reacting α-haloketones with thioamides.
  • Amination : The thiazole derivative undergoes amination with an appropriate aniline derivative.
  • Acrylonitrile Formation : The final step often includes a Knoevenagel condensation reaction between the intermediate and a suitable nitrile in the presence of a base .

Anticancer Properties

Thiazole derivatives, including this compound, have shown promising anticancer activity. Research indicates that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been evaluated against human tumor cells and demonstrated significant antimitotic activity, suggesting potential as anticancer agents .

Antimicrobial Effects

The compound's structural characteristics may also confer antimicrobial properties. Thiazole derivatives are frequently associated with antibacterial and antifungal activities due to their ability to interact with microbial enzymes or cellular components. Studies have reported that certain thiazole-containing compounds exhibit broad-spectrum antimicrobial effects, making them candidates for further development in treating infectious diseases .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Compounds with similar structural motifs have been shown to effectively inhibit AChE, potentially leading to therapeutic applications in cognitive disorders .

Case Studies and Research Findings

StudyFindingsImplications
Study on Anticancer Activity Evaluated the cytotoxic effects on various cancer cell lines; significant growth inhibition was observed.Suggests potential for development as a chemotherapeutic agent .
Acetylcholinesterase Inhibition Study Demonstrated IC50 values indicating strong inhibitory activity against AChE.Highlights potential use in treating Alzheimer's disease .
Antimicrobial Evaluation Tested against multiple bacterial strains; exhibited notable antimicrobial activity.Indicates utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of (E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile depends on its application. In biological systems, it may act by binding to specific proteins or enzymes, altering their function. The presence of the thiazole ring and the acrylonitrile group suggests potential interactions with nucleophilic sites in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares a common acrylonitrile-thiazole scaffold with several analogues, but its unique substituents differentiate its properties and applications. Below is a comparative analysis of key analogues:

Compound Name Substituents on Thiazole Substituents on Acrylonitrile Key Properties/Applications Reference
Target Compound 4-(p-Tolyl) (E)-3-((2-Chlorophenyl)amino) Potential chemosensing, electronic applications (inferred)
(E)-3-((4-Fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile 4-(4-Isobutylphenyl) (E)-3-((4-Fluorophenyl)amino) Enhanced lipophilicity due to isobutyl group; fluorophenyl may improve metabolic stability
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 4-(4-Nitrophenyl) (Z)-3-((3-Chloro-2-methylphenyl)amino) Nitro group increases electron-withdrawing effects; Z-isomer may alter steric interactions
(E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (TP1) Benzo[d]thiazol-2-yl 3-(5-(4-Diphenylamino)phenyl)thiophen-2-yl Fluorescent chemosensor for cyanide (LOD: 4.24 × 10⁻⁸ M)
(E)-3-Phenyl-2-(thiophen-2-yl)acrylonitrile Thiophen-2-yl 3-Phenyl Semiconductor applications; thiophene enhances charge transport

Key Observations:

  • The 2-chlorophenylamino group introduces steric hindrance and electron-withdrawing characteristics, which may influence binding affinity in chemosensing or biological applications. This contrasts with TP1’s diphenylamino-thiophene substituent, which enables strong fluorescence turn-on responses .
  • Isomerism : The (E)-configuration in the target compound ensures planar conjugation, critical for electronic applications, whereas (Z)-isomers (e.g., ) may exhibit reduced conjugation due to steric clashes.
  • Biological and Material Applications: TP1’s cyanide sensing capability highlights the role of extended π-conjugation and diphenylamino groups in fluorescence . The target compound’s 2-chlorophenyl group may similarly enable selective anion interactions but requires experimental validation. Thiophene-based analogues (e.g., ) demonstrate utility in organic semiconductors, suggesting the target compound’s thiazole core could be tailored for optoelectronic devices.

Hydrogen Bonding and Crystal Packing

Analogues like (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile () exhibit intramolecular N–H⋯O hydrogen bonds, forming six-membered rings that stabilize molecular conformation. The target compound’s 2-chlorophenylamino group may participate in similar interactions, influencing solubility and crystallinity.

Biological Activity

(E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on various research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazole ring and subsequent functionalization. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazole compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays have reported minimum inhibitory concentrations (MICs) in the low micromolar range for some thiazole derivatives, indicating strong antimicrobial potential .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer effects. A study highlighted that compounds related to thiazoles can induce apoptosis in cancer cell lines such as HeLa and SH-SY5Y. The mechanism often involves the disruption of mitochondrial function and modulation of apoptotic pathways . The compound's ability to inhibit key enzymes involved in cancer progression has been a focal point in its evaluation.

Anti-inflammatory Effects

Thiazole derivatives, including those similar to this compound, have shown promising anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation . This activity suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Evaluation : A series of thiazole derivatives were tested against drug-resistant bacterial strains. The results indicated that modifications to the thiazole ring significantly influenced antimicrobial potency, with some derivatives showing MIC values as low as 0.22 µg/mL against Staphylococcus aureus .
  • Cytotoxicity Assays : In studies involving human cancer cell lines, this compound exhibited concentration-dependent cytotoxicity. The IC50 values were determined through MTT assays, demonstrating effective inhibition of cell proliferation at micromolar concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial dysfunction is a common mechanism observed in studies involving thiazole derivatives.
  • Cytokine Modulation : The ability to modulate inflammatory cytokines contributes to its potential therapeutic effects in inflammatory conditions.

Q & A

Q. What are the optimized synthetic routes for (E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions between thiazole-containing acetonitrile derivatives and aromatic aldehydes or amines. For example, a method analogous to the synthesis of 2-(benzothiazol-2-yl)-3-(substituted phenyl)acrylonitrile involves reacting 2-(thiazol-2-yl)acetonitrile with a 2-chlorophenyl-substituted aldehyde under basic conditions (e.g., piperidine in ethanol) . Optimizing solvent polarity (e.g., DMF vs. ethanol) and temperature (60–80°C) can improve yields by enhancing reactivity and reducing side products. Catalysts like acetic acid may also promote imine formation in amino-substituted acrylonitriles .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • UV-Vis/fluorescence spectroscopy : Monitor conjugation effects (e.g., λmax ~400–450 nm for thiazole-acrylonitrile systems) and anion-sensing behavior in solution .
  • NMR : Confirm stereochemistry (E/Z configuration) via coupling constants (e.g., JH-H >12 Hz for trans double bonds) and aromatic substitution patterns .
  • X-ray crystallography : Resolve bond-length shortening in conjugated systems (e.g., C=C–C=N bonds ~1.42 Å) and intramolecular hydrogen bonding .

Q. How can researchers validate the structural and stereochemical purity of this compound?

Combine crystallographic data (e.g., single-crystal X-ray diffraction for absolute configuration) with NOESY NMR to confirm spatial proximity of substituents. For example, intramolecular H-bonding between the amino group and thiazole nitrogen can stabilize the E-configuration .

Advanced Research Questions

Q. How do substituents on the thiazole and aryl rings influence the compound’s electronic properties and biological activity?

The electron-withdrawing 2-chlorophenyl group enhances electrophilicity, potentially improving binding to biological targets (e.g., kinase inhibitors). Computational studies (DFT) can map HOMO/LUMO distributions to predict reactivity. For instance, replacing p-tolyl with electron-deficient groups may redshift absorption maxima, as seen in analogous merocyanine dyes .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

Contradictions may arise from:

  • Reaction conditions : Higher temperatures (>80°C) may degrade sensitive intermediates.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution but may increase side reactions.
    Validate protocols using controlled experiments (e.g., varying solvents, catalysts) and compare with literature data .

Q. What computational strategies are recommended for studying this compound’s interaction with biological targets?

  • Molecular docking : Use crystal structures of homologous receptors (e.g., GPCRs or kinases) to model binding. For example, thiazole derivatives like SR 27897 show affinity for CCK receptors via hydrophobic and π-π interactions .
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments, focusing on the acrylonitrile moiety’s solvation .

Q. What mechanisms underlie the compound’s fluorescence turn-on behavior with specific anions?

The acrylonitrile-thiazole system acts as a π-conjugated fluorophore. Cyanide binding disrupts intramolecular charge transfer (ICT), increasing quantum yield. Titration experiments in ACN/H2O (1:9 v/v) with PBS buffer (pH 7.2) can quantify detection limits (e.g., LOD ~10<sup>−8</sup> M for CN<sup>−</sup>) .

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